molecular formula C17H16FN3O3 B11014478 [4-(2-Fluorophenyl)piperazin-1-yl](2-nitrophenyl)methanone

[4-(2-Fluorophenyl)piperazin-1-yl](2-nitrophenyl)methanone

Cat. No.: B11014478
M. Wt: 329.32 g/mol
InChI Key: GFXRXYXKLVAWNZ-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)piperazin-1-ylmethanone is a chemical compound known for its unique structure and potential applications in various fields. It consists of a piperazine ring substituted with a fluorophenyl group and a nitrophenyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules .

Preparation Methods

The synthesis of 4-(2-Fluorophenyl)piperazin-1-ylmethanone typically involves the reaction of 2-nitrobenzoyl chloride with 1-(2-fluorophenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

4-(2-Fluorophenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(2-Fluorophenyl)piperazin-1-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-(2-Fluorophenyl)piperazin-1-ylmethanone include:

The uniqueness of 4-(2-Fluorophenyl)piperazin-1-ylmethanone lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C17H16FN3O3

Molecular Weight

329.32 g/mol

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone

InChI

InChI=1S/C17H16FN3O3/c18-14-6-2-4-8-16(14)19-9-11-20(12-10-19)17(22)13-5-1-3-7-15(13)21(23)24/h1-8H,9-12H2

InChI Key

GFXRXYXKLVAWNZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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